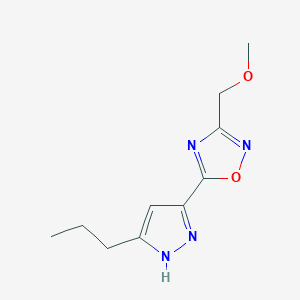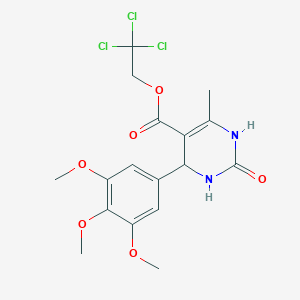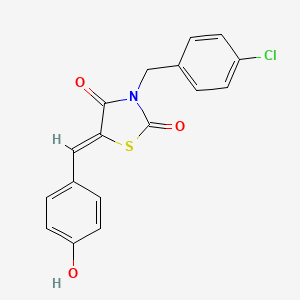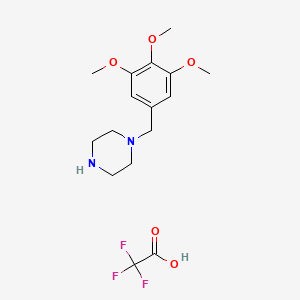
3-(methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the oxadiazole family and has been synthesized through different methods.
Mécanisme D'action
The mechanism of action of 3-(methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to interact with certain metal ions through coordination bonds, leading to changes in its fluorescence properties. In addition, its electron transport properties are thought to be related to its molecular structure and the interactions between its constituent atoms.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic to cells at low concentrations, making it a potential candidate for use in biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is its high selectivity and sensitivity towards certain metal ions, making it a promising candidate for metal ion detection. In addition, its good electron transport properties make it a potential candidate for use in organic electronic devices.
However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain lab experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to optimize its use in certain applications.
Orientations Futures
There are several potential future directions for research on 3-(methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole. One potential direction is to further investigate its mechanism of action and optimize its use in metal ion detection and organic electronic devices.
Another potential direction is to explore its potential applications in biological systems. For example, it could be used as a fluorescent probe for imaging certain biological molecules or as a component in organic electronic devices for interfacing with biological systems.
Overall, this compound is a promising compound with potential applications in various fields of scientific research. Further research is needed to fully understand its mechanism of action and optimize its use in different applications.
Méthodes De Synthèse
There are several methods of synthesizing 3-(methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole. One of the most common methods involves the reaction of 1,3-dipolar cycloaddition of an azide and an alkyne. This method has been used to synthesize this compound with high yield and purity.
Applications De Recherche Scientifique
3-(Methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has been widely studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is its use as a fluorescent probe for detecting metal ions. It has been shown to have high selectivity and sensitivity towards certain metal ions, making it a promising candidate for metal ion detection.
Another potential application of this compound is in the field of organic electronics. It has been found to exhibit good electron transport properties, making it a potential candidate for use in organic electronic devices such as organic field-effect transistors.
Propriétés
IUPAC Name |
3-(methoxymethyl)-5-(5-propyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-3-4-7-5-8(13-12-7)10-11-9(6-15-2)14-16-10/h5H,3-4,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCVIRRCXBTSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C2=NC(=NO2)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide](/img/structure/B5055494.png)
![7-(1,3-benzodioxol-5-yl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5055498.png)
![(1R)-2-{3-[3-(3-methoxy-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}-1-phenylethanol](/img/structure/B5055504.png)
![1-ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5055512.png)
![(3S*,4S*)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5055519.png)

![N~2~-benzyl-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5055525.png)

![3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5055535.png)
![4-benzyl-1-{3-[1-(3-thienylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5055551.png)
![benzyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5055560.png)
![2,5,7-trimethylisoxazolo[2,3-a]pyrimidin-8-ium perchlorate](/img/structure/B5055563.png)
![2-phenyl-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5055565.png)

